molecular formula C10H11N3O2 B1674144 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid CAS No. 306935-41-1

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B1674144
M. Wt: 205.21 g/mol
InChI Key: RUTVRAJKELSHCC-UHFFFAOYSA-N
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Description

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid is an organic compound with the empirical formula C10H11N3O2 . It is used in early discovery research and is part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid can be achieved through several steps . First, isopropyl phenyl ketone reacts with sulfuric acid to form a sulfonic acid ester. Then, under alkaline catalysis, the sulfonic acid ester reacts with phenylthiourea to form 1-Isopropyl-1h-1,2,3-benzotriazole .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid is represented by the SMILES string CC(C)n1nnc2cc(ccc12)C(O)=O . The InChI key for this compound is RUTVRAJKELSHCC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid is a solid compound . Its molecular weight is 205.21 .

Scientific Research Applications

Application 13: Ligand in Coordination Chemistry

  • Methods and Procedures : It has been used in solvent-induced synthesis to create diverse dimensional coordination assemblies, such as cupric benzotriazole-5-carboxylate .
  • Results and Outcomes : These coordination compounds can exhibit properties like magnetism or luminescence, which are valuable for various applications .

Application 14: Hydrothermal Synthesis

  • Methods and Procedures : It has been used to synthesize coordination polymers like [Zn(Btca)(Phen)]n, where Btca represents benzotriazole-5-carboxylic acid and Phen is 1,10-phenanthroline .
  • Results and Outcomes : These polymers can have unique structural and functional properties suitable for industrial applications .

Application 15: Advanced Research Chemical

  • Methods and Procedures : Researchers use it in various experimental setups to explore its potential in new chemical reactions and processes .
  • Results and Outcomes : The outcomes of such research can lead to the discovery of new reactions and the development of novel materials or pharmaceuticals .

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6(2)13-9-4-3-7(10(14)15)5-8(9)11-12-13/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTVRAJKELSHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371532
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid

CAS RN

306935-41-1
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 306935-41-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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